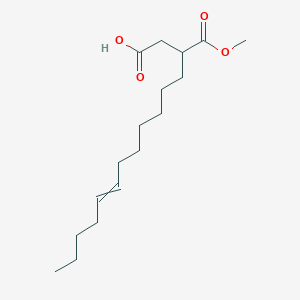![molecular formula C12H16N2 B14508170 N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine CAS No. 62730-87-4](/img/structure/B14508170.png)
N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine is an organic compound belonging to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond (C=N) This particular compound is derived from the condensation of benzaldehyde and a primary amine, resulting in a Schiff base structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine typically involves the condensation reaction between benzaldehyde and a primary amine. The reaction proceeds as follows:
Condensation Reaction: Benzaldehyde reacts with a primary amine under acidic or basic conditions to form the imine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the water formed during the reaction is removed to drive the equilibrium towards the product.
Reaction Conditions: The reaction is often catalyzed by an acid, such as hydrochloric acid or acetic acid, to increase the reaction rate. The reaction temperature is usually maintained at room temperature or slightly elevated to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine can be compared with other similar compounds, such as:
Schiff Bases: Other imines derived from different aldehydes and amines.
Amines: Compounds with a similar structure but lacking the C=N double bond.
Oximes: Compounds formed by the oxidation of imines.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.
Propiedades
Número CAS |
62730-87-4 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
N-[2-(benzylideneamino)ethyl]propan-2-imine |
InChI |
InChI=1S/C12H16N2/c1-11(2)14-9-8-13-10-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
FMYSBLKBHYZEFC-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCN=CC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



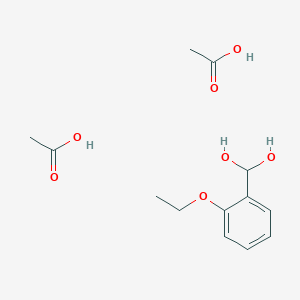


![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
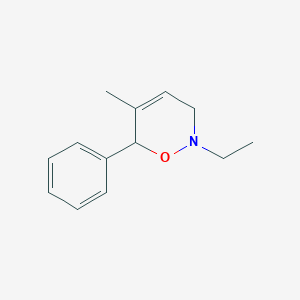
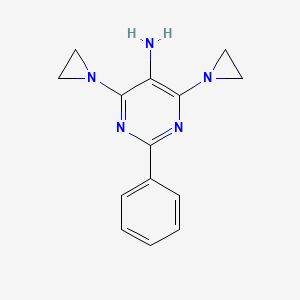
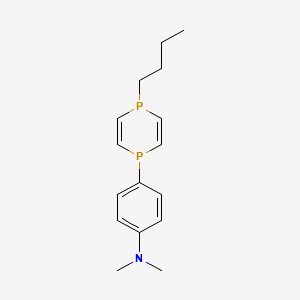
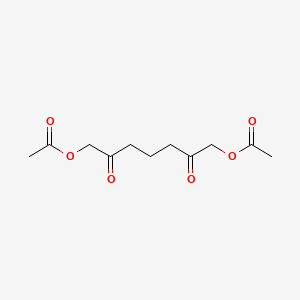
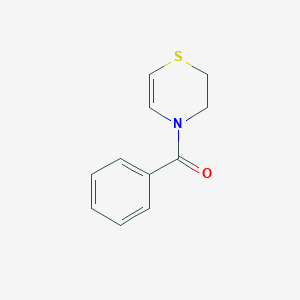
![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)
